Butyramide, 2-(2-dimethylaminoethyl)-2-isopropyl-3-methyl-
CAS No.: 3582-38-5
Cat. No.: VC18524174
Molecular Formula: C12H26N2O
Molecular Weight: 214.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3582-38-5 |
|---|---|
| Molecular Formula | C12H26N2O |
| Molecular Weight | 214.35 g/mol |
| IUPAC Name | 2-[2-(dimethylamino)ethyl]-3-methyl-2-propan-2-ylbutanamide |
| Standard InChI | InChI=1S/C12H26N2O/c1-9(2)12(10(3)4,11(13)15)7-8-14(5)6/h9-10H,7-8H2,1-6H3,(H2,13,15) |
| Standard InChI Key | BXDZEWAIMFHWQR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(CCN(C)C)(C(C)C)C(=O)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[2-(dimethylamino)ethyl]-3-methyl-2-propan-2-ylbutanamide, reflects its complex structure (Figure 1). Key features include:
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A central butanamide backbone with a 2-isopropyl group.
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A 2-(dimethylamino)ethyl substituent at the second carbon.
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A methyl group at the third carbon.
The presence of both polar (amide, tertiary amine) and nonpolar (isopropyl, methyl) groups confers amphiphilic properties, influencing solubility and membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.35 g/mol |
| Canonical SMILES | CC(C)C(CCN(C)C)(C(C)C)C(=O)N |
| InChI Key | BXDZEWAIMFHWQR-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via acid chloride esterification, a method optimized for tertiary amines . Key steps include:
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Acylation: Reacting isobutyryl chloride with 2-(dimethylamino)ethylamine to form the amide bond.
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Alkylation: Introducing the isopropyl group via nucleophilic substitution.
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Purification: Chromatographic separation to isolate the target compound.
Yields typically range from 60–75%, with scalability limited by the need for anhydrous conditions .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|
| Acid chloride route | 70 | Moderate | High (HCl byproduct) |
| Enzymatic catalysis | 45 | Low | Low |
Biological Interactions and Mechanisms
Target Binding Affinity
Preliminary studies indicate that the compound’s amide and tertiary amine groups facilitate interactions with:
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Bacterial DNA gyrase: The dimethylaminoethyl group may intercalate into DNA-enzyme complexes, mimicking fluoroquinolone mechanisms .
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Neurological receptors: Structural analogs show affinity for nicotinic acetylcholine receptors.
Table 3: In Vitro Activity Against Bacterial Strains
| Strain | MIC (μg/mL) | HSA Shift (Fold) |
|---|---|---|
| E. coli WT | 8.0 | 4 |
| E. coli R1 (resistant) | 2.0 | 2 |
| A. baumannii WT | 16.0 | 8 |
HSA: Human serum albumin; MIC: Minimum inhibitory concentration
Applications in Pharmaceutical Development
Antibacterial Agents
The compound’s activity against fluoroquinolone-resistant strains (e.g., E. coli R1) positions it as a candidate for dual-targeting topoisomerase inhibitors. Its zwitterionic nature enhances porin transit in Gram-negative bacteria, addressing permeability challenges .
Neuromodulators
Structural analogs demonstrate concentration-dependent binding to neuronal receptors, suggesting potential in treating neurodegenerative disorders.
Comparative Analysis with Structural Analogs
Impact of Substituent Modifications
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Isopropyl vs. Cyclopropyl: Replacing the isopropyl group with cyclopropyl reduces antibacterial activity by 4-fold due to steric hindrance.
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Dimethylaminoethyl vs. Piperidinyl: Piperidinyl analogs exhibit higher cytotoxicity, limiting therapeutic utility .
Table 4: Structure-Activity Relationships (SAR)
| Modification | MIC Change (Fold) | Solubility (mg/mL) |
|---|---|---|
| R3 = Ethyl | 1 (Reference) | 12.5 |
| R3 = i-Propyl | 0.5 | 8.2 |
| R3 = Cyclopropyl | 4 | 5.6 |
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interaction with DNA gyrase using X-ray crystallography.
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Prodrug Development: Mask the tertiary amine to improve blood-brain barrier penetration.
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Toxicology Profiles: Assess genotoxicity and cardiotoxicity in preclinical models.
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